An In-depth Technical Guide to the Structure and Application of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)
An In-depth Technical Guide to the Structure and Application of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and a representative application of the heterobifunctional linker, N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functionality
N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker molecule designed for the assembly of complex bioconjugates. Its structure is characterized by a central nitrogen atom, creating a branched architecture. To this central nitrogen, three distinct chains are attached:
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An Aminooxy-PEG3 arm: This chain terminates in an aminooxy group (-ONH2), which is a highly reactive nucleophile. This functional group is particularly useful for its chemoselective reaction with aldehydes and ketones to form stable oxime ethers. This specific reactivity allows for the directed conjugation of the linker to a molecule containing a carbonyl group, often the "warhead" or ligand that binds to the protein of interest (POI).
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Two PEG4-Boc arms: These identical chains are longer PEG units, each terminating in a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to expose the primary amines. These deprotected amines can then be coupled to a second molecule of interest, typically the "anchor" or E3 ligase ligand, which is often functionalized with a carboxylic acid or another reactive group suitable for amide bond formation.
The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The distinct functionalities at the termini of the arms allow for a controlled, stepwise synthesis of heterobifunctional molecules.
Quantitative Data
The following table summarizes the key quantitative data for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).
| Property | Value |
| Molecular Formula | C38H76N2O16 |
| Molecular Weight | 817.01 g/mol |
| CAS Number | 2112737-19-4 |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, sealed, away from moisture and light |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
Molecular Structure Diagram
The following diagram, generated using the DOT language, illustrates the chemical structure of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).
Experimental Protocols: PROTAC Synthesis
The following is a representative, multi-step protocol for the synthesis of a PROTAC molecule using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc). This protocol is a general guideline and may require optimization based on the specific properties of the protein of interest (POI) ligand and the E3 ligase ligand.
Step 1: Conjugation of the POI Ligand (Warhead) via Oxime Ligation
This step involves the reaction of the aminooxy group of the linker with a POI ligand that has been functionalized with an aldehyde or ketone.
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Materials:
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N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)
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Aldehyde- or ketone-functionalized POI ligand
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Anhydrous solvent (e.g., Dimethylformamide (DMF) or a mixture of Methanol and Pyridine)
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Acetic acid (catalyst)
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Inert atmosphere (Nitrogen or Argon)
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Procedure:
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Dissolve the aldehyde- or ketone-functionalized POI ligand in the anhydrous solvent under an inert atmosphere.
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Add a slight molar excess (1.1 to 1.5 equivalents) of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) to the solution.
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Add a catalytic amount of acetic acid.
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Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, remove the solvent under reduced pressure.
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Purify the resulting intermediate, POI-Linker-(Boc)2, using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
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Step 2: Deprotection of the Boc Groups
This step exposes the primary amines for the subsequent conjugation of the E3 ligase ligand.
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Materials:
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POI-Linker-(Boc)2 intermediate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Inert atmosphere
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Procedure:
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Dissolve the purified POI-Linker-(Boc)2 in DCM under an inert atmosphere.
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Add an excess of TFA (typically 20-50% v/v) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the deprotected intermediate, POI-Linker-(NH2)2.
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Step 3: Conjugation of the E3 Ligase Ligand (Anchor)
This final step involves the formation of amide bonds between the deprotected amines of the linker and a carboxylic acid-functionalized E3 ligase ligand.
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Materials:
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POI-Linker-(NH2)2 intermediate (as TFA salt)
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Carboxylic acid-functionalized E3 ligase ligand
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Peptide coupling reagent (e.g., HATU, HBTU)
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Organic base (e.g., Diisopropylethylamine (DIPEA))
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Anhydrous DMF
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Inert atmosphere
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Procedure:
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Dissolve the carboxylic acid-functionalized E3 ligase ligand and the peptide coupling reagent in anhydrous DMF under an inert atmosphere.
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Add the organic base to the mixture.
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In a separate flask, dissolve the POI-Linker-(NH2)2 intermediate in anhydrous DMF and add the organic base to neutralize the TFA salt.
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Slowly add the solution of the activated E3 ligase ligand to the solution of the deprotected linker.
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Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Purify the final PROTAC molecule by preparative HPLC.
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Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using N-(Aminooxy-PEG3)-N-bis(PEG4-Boc).
